molecular formula C7H9N5O B091866 6-Methyl-7,8-dihydropterin CAS No. 17377-13-8

6-Methyl-7,8-dihydropterin

Cat. No. B091866
CAS RN: 17377-13-8
M. Wt: 179.18 g/mol
InChI Key: ZGSZMKMOKGLFHK-UHFFFAOYSA-N
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Description

6-Methyl-7,8-dihydropterin is a compound that belongs to the class of organic compounds known as purine ribonucleoside polyphosphates. These are purine ribobucleotides with a polyphosphate group linked to the ribose moiety . It is involved in the folate biosynthetic pathway of bacteria and lower eukaryotes .


Molecular Structure Analysis

The molecular structure of 6-Methyl-7,8-dihydropterin is similar to that of other pterin compounds, which consist of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4 (3H)-one . High-resolution crystallographic analyses reveal the structural organization of related compounds .


Chemical Reactions Analysis

The 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS) enzymes catalyze sequential metabolic reactions in the folate biosynthetic pathway of bacteria and lower eukaryotes . The precise mechanism of the reaction and the role of the active site residues are not fully understood .

Scientific Research Applications

  • Stability in Aqueous Solutions : 6-Methyl-7,8-dihydropterin, among other derivatives, reacts with dissolved oxygen in air-equilibrated aqueous solutions, leading to oxidation of the pterin moiety. This study highlights the reactivity and stability of these compounds, which is crucial for understanding their biological functions and potential applications (Dántola et al., 2008).

  • Crystal Structure Analysis : The crystal structure of 6-methyl-7,8-dihydropterin-monohydrochloride-monohydrate has been determined, which is vital for understanding its physical and chemical properties. This information can be used for further research and potential pharmaceutical applications (Bieri, 1977).

  • Photochemical Reactivity : The photochemical reactivity of related compounds, like 6-Hydroxymethyl-7,8-dihydropterin, has been studied. This compound is an intermediate in the biosynthesis of folate, highlighting the importance of understanding the reactivity of such compounds under different conditions (Thomas et al., 2013).

  • Biosynthesis of Tetrahydrofolate : Research has been done on enzymes like 7,8-Dihydroneopterin aldolase, which catalyzes the formation of 6-hydroxymethyl-7,8-dihydropterin, a precursor in the biosynthesis of tetrahydrofolate. This has implications for antimicrobial and anti-parasite chemotherapy (Illarionova et al., 2002).

  • Enzymatic Mechanism and Drug Action : Studies on enzymes like 7,8-dihydropteroate synthase, which interact with compounds like 6-hydroxymethyl-7,8-dihydropterin, provide insight into the enzymatic mechanisms and the action of sulfa-drugs, which is crucial for developing new antimicrobial agents (Baca et al., 2000).

  • Hydroxyl-Radical Formation : Research has explored the role of different 7,8-dihydropterins, including 6-methyl-7,8-dihydropterin, in promoting hydroxyl-radical formation. This study is significant for understanding the oxidative stress and potential therapeutic applications (Oettl et al., 2000).

Future Directions

The future directions for the study of 6-Methyl-7,8-dihydropterin and related compounds include the development of novel anti-microbial therapies. The potential of simultaneously targeting both modules with pterin binding inhibitors has prompted researchers to characterize the molecular details of the multifunctional complex . The precise mechanism of the reaction and the role of the active site residues are areas of ongoing research .

properties

IUPAC Name

2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSZMKMOKGLFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309649
Record name 6-methyl-7,8-dihydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-7,8-dihydropterin

CAS RN

17377-13-8
Record name NSC212476
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-7,8-dihydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
WLF Armarego, P Waring, JW Williams - Journal of the Chemical …, 1980 - pubs.rsc.org
Dihydrofolate reductase (5,6,7,8-tetrahydrofolate: NADP oxidoreductase, EC1.5.1.3.) and NADPH, which catalyse the reduction of 7,8-dihydrofolic acid (1) stereospecifically to give one …
Number of citations: 23 pubs.rsc.org
WLF Armarego, H Schou - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Methylation of 6-methyl-5,6,7,8-tetrahydropterin (1) in the presence of sodium hydroxide furnishes 1,3,6-trimethyl-5,6,7,8-tetrahydropterinium chloride (3) which can be methylated …
Number of citations: 16 www.publish.csiro.au
LG Karber, G Dryhurst - Journal of Electroanalytical Chemistry and …, 1982 - Elsevier
The electrochemical oxidation of 6-methyl-5,6,7,8-tetrahydropterin (6-MTHP), the most effective of the synthetic aromatic amino acid hydroxylase pseudo cofactors, has been studied in …
Number of citations: 16 www.sciencedirect.com
WLF Armarego, P Waring - Australian Journal of Chemistry, 1981 - CSIRO Publishing
The preparation of 6,6-dimethyl-5,6,7,8-tetrahydropterin (5) hydrochloride, a possible substrate for the phenylalanine hydroxylating system, has been achieved by trimethylsilylating 6-…
Number of citations: 12 www.publish.csiro.au
JH Bieri - Helvetica Chimica Acta, 1977 - Wiley Online Library
The crystal structure of 6‐methyl‐7,8‐dihydropterine‐monohydrochloride‐monohydrate The crystal structure of the title compound has been determined by X‐ray analysis (direct …
Number of citations: 36 onlinelibrary.wiley.com
EM Gal, JA Bybee, AD Sherman - Journal of Neurochemistry, 1979 - Wiley Online Library
Samples of quinonoid‐l‐erythrodihydrobiopterin (q‐BH 2 ) and quinonoid‐6‐methyl‐dihydro‐pterin (q‐6‐MPH 2 ) were prepared by oxidation of l‐erythro‐5,6,7,8‐tetrahydrobiopterin (…
Number of citations: 28 onlinelibrary.wiley.com
MP Serrano, M Vignoni, ML Dántola… - Physical Chemistry …, 2011 - pubs.rsc.org
Pterins belong to a class of heterocyclic compounds present in a wide range of living systems and accumulate in the skin of patients affected by vitiligo, a depigmentation disorder. The …
Number of citations: 35 pubs.rsc.org
SW Bailey, JE Ayling - St. Andrews, Scotland, September 21–24 …, 2015 - books.google.com
The treatment of disorders involving the pathways of aromatic amino acid hydroxylation, such as the aberrant forms of hyperphenylalaminemia, and Parkinson's disease, with …
Number of citations: 0 www.google.com
RC Gurira, C Montgomery, R Winston - Journal of Electroanalytical …, 1992 - Elsevier
Folid acid (FA) undergoes three distinct reduction steps in acidic media and a single reduction step in alkaline media. Analysis of constant potential electrolysis products by high …
Number of citations: 25 www.sciencedirect.com
EC Taylor, K Lenard - Journal of the American Chemical Society, 1968 - ACS Publications
CONH2; R'= CH3, 62%; mp 218.3); its identity was confirmed by sodium di-es) Few pteridine oxides have been reported. Lumazine 5-oxides, 8-oxides, and/or 5, 8-dioxideshave been …
Number of citations: 30 pubs.acs.org

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